molecular formula C22H28ClFN2O B10769813 N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5,monohydrochloride CAS No. 2747915-22-4

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide-d5,monohydrochloride

Cat. No.: B10769813
CAS No.: 2747915-22-4
M. Wt: 396.0 g/mol
InChI Key: CTXOPDVNXMUJCV-LUIAAVAXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of para-Fluorofentanyl-d5 (hydrochloride) involves the substitution of aniline with para-fluoroaniline in the synthesis of fentanyl . The general synthetic route includes the following steps:

    Formation of the intermediate: The reaction starts with the formation of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propanamide.

    Deuteration: The intermediate is then subjected to deuteration to replace hydrogen atoms with deuterium, resulting in para-Fluorofentanyl-d5.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production methods for para-Fluorofentanyl-d5 (hydrochloride) are similar to those used for other fentanyl analogs. These methods involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: para-Fluorofentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

2747915-22-4

Molecular Formula

C22H28ClFN2O

Molecular Weight

396.0 g/mol

IUPAC Name

2,2,3,3,3-pentadeuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18;/h3-11,21H,2,12-17H2,1H3;1H/i1D3,2D2;

InChI Key

CTXOPDVNXMUJCV-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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